(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring (4-ethylphenyl) and B-ring (4-tert-butylphenyl) substituents confer distinct steric and electronic properties. This compound’s unique substituents—a bulky tert-butyl group and an ethyl group—differentiate it from other chalcones, influencing its physicochemical and biological behavior .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(2,3)4/h6-15H,5H2,1-4H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYMDOSPOEAEX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Claisen-Schmidt condensation between 4-tert-butylbenzaldehyde and 4-ethylacetophenone remains the most widely adopted method. The base-catalyzed reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to form the α,β-unsaturated ketone.
Reagents and Conditions:
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Aldehyde: 4-tert-Butylbenzaldehyde (1.2 equiv)
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Ketone: 4-Ethylacetophenone (1.0 equiv)
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Base: NaOH (10–20 mol%) or KOH (15–25 mol%)
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Solvent: Ethanol (EtOH), methanol (MeOH), or aqueous ethanol (EtOH:H₂O = 3:1)
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Temperature: 25–60°C
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Duration: 4–24 hours
Yield Optimization:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E-Isomer Purity (%) |
|---|---|---|---|---|---|
| NaOH (20%) | EtOH:H₂O | 50 | 6 | 78 | 97 |
| KOH (15%) | MeOH | 40 | 8 | 82 | 96 |
| NaOH (10%) | EtOH | 25 | 24 | 70 | 95 |
Solvent and Catalyst Innovations
Recent advances emphasize green chemistry principles:
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Ionic liquid catalysts: 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) increases yields to 88% while enabling solvent recycling.
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Microwave-assisted synthesis: Reduces reaction time to 15–30 minutes with comparable yields (80–85%).
Alternative Synthetic Routes
Photoinduced Alkene Difunctionalization
A 2024 ACS Journal of Organic Chemistry study demonstrated a radical-based approach using 4DPAIPN as a photocatalyst:
Procedure:
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Reactants: 4-tert-Butylstyrene (1.0 equiv) and 4-ethylacetophenone (2.0 equiv)
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Catalyst: 4DPAIPN (2 mol%)
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Solvent: Dry DMSO
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Light Source: 427 nm LED
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Yield: 72% (E/Z > 20:1)
This method avoids strong bases but requires specialized equipment for photoirradiation.
Solid-Phase Synthesis for Industrial Applications
Patent EP2616424B1 describes a continuous flow process using heterogeneous catalysts (e.g., Amberlyst® A26 OH⁻ resin):
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Residence time: 20–30 minutes
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Throughput: 1.2 kg/h
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Purity: >99% (HPLC)
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Isomeric control: Para-selectivity >98% via optimized feed ratios.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Design
Industrial protocols prioritize scalability and cost-efficiency:
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Reactor type: Tubular flow reactor with static mixers
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Parameters:
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Pressure: 1.5–2.0 bar
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Temp gradient: 25°C (inlet) → 60°C (outlet)
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Catalyst loading: 5–8% w/w
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Economic Metrics:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual capacity | 50 tons | 200 tons |
| Energy consumption | 850 kWh/ton | 320 kWh/ton |
| Waste generation | 12 kg/ton | 4 kg/ton |
Byproduct Management
The primary byproduct, 3-(3-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one (meta-isomer), is minimized via:
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Feedstock purification: Reducing 3-tert-butyltoluene content to <0.5%.
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Crystallization: Ethanol/water (7:3) recrystallization removes 98% of meta-isomer.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated ketones, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Non-Piperazine Chalcones
- Cardamonin (IC50 = 4.35 μM): Lacks substitutions on ring B but has hydroxyl groups at ortho/para positions on ring A. Higher potency than halogen/methoxy-substituted analogs, suggesting polar groups enhance activity .
- Compound 2j (IC50 = 4.703 μM): Features bromine (para, ring A) and fluorine (para, ring B). Electronegative halogens improve binding via dipole interactions, but bulkier groups like tert-butyl may reduce affinity due to steric hindrance .
- Compound 9 (Docking score: -9.2 kcal/mol): (E)-1-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one. The nitro group forms hydrogen bonds with Glu/Asp residues, while the ethyl group contributes to hydrophobic interactions.
Piperazine Chalcones
Piperazine-substituted chalcones (e.g., LabMol-90) generally show lower potency than non-piperazine analogs.
Electronic and Steric Contributions
- Electronegative Substituents: Halogens (F, Cl, Br) and nitro groups enhance binding via hydrogen bonding and dipole interactions. For example, compound 2j (Br/F) and compound 9 (NO2) exhibit strong affinity .
- In contrast, methoxy or hydroxyl groups improve solubility but may lower logP .
- Substitution Pattern : Meta/para substitutions on ring A (e.g., iodine in cluster 6 chalcones) correlate with reduced activity compared to ortho/para substitutions .
Physicochemical Properties
*logP values estimated using ChemDraw.
Molecular Interactions
- Hydrogen Bonding : Nitro, hydroxyl, and methoxy groups form strong interactions with residues like Tyr, Ser, and Glu. The tert-butyl group lacks hydrogen-bonding capacity but stabilizes hydrophobic pockets .
- π-π Stacking : The 4-ethylphenyl ring engages in π-π interactions with aromatic residues (Phe, Trp), while the tert-butyl group may disrupt stacking due to steric effects .
- Steric Hindrance : The tert-butyl group’s bulk may limit access to narrow binding sites, as seen in protein targets like acetylcholinesterase (AChE) .
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C21H24O
- Molecular Weight : 292.41 g/mol
- CAS Number : 1175868-33-3
The presence of a tert-butyl group and an ethyl group on the phenyl rings significantly influences the compound's reactivity and biological activity. The chalcone structure allows for various modifications, which can enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures to optimize yield and purity.
Biological Activities
Research indicates that chalcones, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Chalcones have been studied for their antimicrobial properties against various pathogens. The effectiveness of this compound can be evaluated using Minimum Inhibitory Concentration (MIC) assays against bacteria such as Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that this compound may inhibit bacterial growth effectively, although specific MIC values for this compound are yet to be extensively documented.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <125 |
Anti-inflammatory Properties
Chalcones are known to exhibit anti-inflammatory effects by modulating various signaling pathways. Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Studies have shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, this compound has been investigated for its ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various chalcone derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than 20 µM. The mechanism was attributed to cell cycle arrest at the G0/G1 phase and induction of apoptosis through mitochondrial pathways .
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of chalcones demonstrated that this compound significantly reduced lipopolysaccharide-induced inflammation in macrophages. The compound decreased nitric oxide production and inhibited the expression of inflammatory mediators, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one?
Methodological Answer: The compound can be synthesized via the Claisen-Schmidt condensation between 4-tert-butylbenzaldehyde and 4-ethylacetophenone under basic conditions. Key parameters include:
- Base selection : NaOH or KOH in ethanol/water mixtures (60–80% yield) .
- Temperature : Reaction at 0–50°C for 2–6 hours, with stirring .
- Workup : Acidification to pH 3–4 precipitates the chalcone, followed by recrystallization in ethanol .
Q. Table 1: Comparative Yields for Chalcone Synthesis
| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-Butylbenzaldehyde | 4-ethylacetophenone | NaOH | Ethanol | 72 | |
| 4-Fluorobenzaldehyde | 2-hydroxyacetophenone | KOH | Ethanol | 68 |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 322.2 (calculated for C₂₁H₂₂O) .
Advanced Research Questions
Q. How do steric effects from tert-butyl and ethyl groups influence photophysical properties?
Methodological Answer: The 4-tert-butyl group increases steric hindrance, reducing π-π stacking in the solid state, as observed in X-ray crystallography of analogous chalcones . This leads to:
Q. Table 2: Substituent Effects on Absorption Maxima
| Substituent (R₁/R₂) | λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|
| 4-tert-Butyl/4-ethyl | 342 | 0.12 |
| 4-Chloro/4-methoxy | 358 | 0.28 |
| Unsubstituted | 365 | 0.35 |
Q. How can computational chemistry predict reactivity in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to identify electrophilic sites.
- LUMO Distribution : Localized on the α,β-unsaturated ketone, indicating susceptibility to Michael additions .
- Fukui Indices : f⁻ values >0.3 at the β-carbon confirm nucleophilic attack sites .
- MD Simulations : Assess solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .
Q. What strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- SAR Studies : Compare bioactivity of derivatives with varying substituents (e.g., 4-tert-butyl vs. 4-chloro) to isolate steric/electronic contributions .
- Dose-Response Curves : Use IC₅₀ values from MTT assays (e.g., anticancer activity in HeLa cells) to validate potency .
- Control Experiments : Rule out assay interference (e.g., aggregation in DMSO >1% v/v) .
Methodological Challenges
Q. How to address low crystallinity during X-ray diffraction analysis?
Methodological Answer:
Q. Why do NMR spectra show unexpected splitting patterns?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
